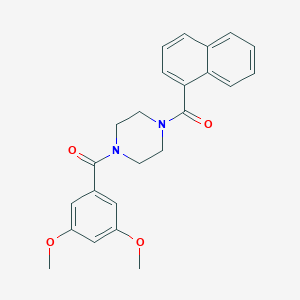
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine, also known as MPTP, is a synthetic compound that has been widely used in scientific research applications. MPTP has been extensively studied due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to Parkinson's disease-like symptoms in humans and non-human primates.
作用机制
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is converted to its toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is then taken up by dopaminergic neurons through the dopamine transporter (DAT), where it accumulates and causes mitochondrial dysfunction, leading to cell death.
Biochemical and Physiological Effects:
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine-induced Parkinson's disease-like symptoms include tremors, rigidity, and bradykinesia. These symptoms are due to the selective damage of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has also been shown to cause oxidative stress and inflammation in the brain, which may contribute to the neurodegenerative process.
实验室实验的优点和局限性
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine is a widely used model for Parkinson's disease due to its ability to selectively damage dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. However, N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has limitations as a model for Parkinson's disease, as it does not fully replicate the complex pathology of the disease observed in humans.
未来方向
For N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine research include the development of new treatments for Parkinson's disease, the identification of new targets for drug development, and the use of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine as a tool to study the mechanisms of other neurodegenerative diseases. Additionally, new animal models that more closely replicate the complex pathology of Parkinson's disease in humans may be developed to improve our understanding of the disease and to develop new treatments.
合成方法
The synthesis of N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine involves the reaction of N-methyl-2-(2-pyridyl) ethylamine with 2,4,5-trimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization to obtain N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine in its pure form.
科学研究应用
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine has been widely used in scientific research to study the mechanisms of Parkinson's disease and to develop new treatments for the disease. N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine selectively damages dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the brain. This reduction in dopamine levels is responsible for the Parkinson's disease-like symptoms observed in humans and non-human primates.
属性
产品名称 |
N-methyl-N-(2-pyridin-2-ylethyl)-N-(2,4,5-trimethoxybenzyl)amine |
|---|---|
分子式 |
C18H24N2O3 |
分子量 |
316.4 g/mol |
IUPAC 名称 |
N-methyl-2-pyridin-2-yl-N-[(2,4,5-trimethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C18H24N2O3/c1-20(10-8-15-7-5-6-9-19-15)13-14-11-17(22-3)18(23-4)12-16(14)21-2/h5-7,9,11-12H,8,10,13H2,1-4H3 |
InChI 键 |
IJRDKVNCLDOROS-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
规范 SMILES |
CN(CCC1=CC=CC=N1)CC2=CC(=C(C=C2OC)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(3-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one](/img/structure/B248961.png)







![[4-(Biphenyl-4-carbonyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B248980.png)

![Biphenyl-4-yl[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B248982.png)
![2-(4-Chloro-phenoxy)-1-[4-(pyridine-3-carbonyl)-piperazin-1-yl]-ethanone](/img/structure/B248983.png)
![Biphenyl-4-yl{4-[(4-fluorophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B248984.png)
